molecular formula C24H26FN5OS B2846384 N-(2,6-dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251615-35-6

N-(2,6-dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2846384
CAS No.: 1251615-35-6
M. Wt: 451.56
InChI Key: MFLNMMXEVAYIIG-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the coupling of the pyridine and phenyl groups, and the final assembly of the piperazine moiety. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(3-methylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine
  • 1-{[1-(3-chlorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine

Uniqueness

N-(2,6-dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with its targets compared to similar compounds.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5OS/c1-17-6-5-7-18(2)24(17)28-22(31)15-32-23-14-21(26-16-27-23)30-12-10-29(11-13-30)20-9-4-3-8-19(20)25/h3-9,14,16H,10-13,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLNMMXEVAYIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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